[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride
Description
Properties
CAS No. |
2138114-39-1 |
|---|---|
Molecular Formula |
C7H10Cl2F2N2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(3,5-difluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-6-1-5(4-11-10)2-7(9)3-6;;/h1-3,11H,4,10H2;2*1H |
InChI Key |
AHQKZLPIUQOQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CNN.Cl.Cl |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most direct route involves reacting 3,5-difluorobenzyl chloride (1 ) with hydrazine hydrate under controlled conditions. The benzyl halide acts as an electrophile, undergoing nucleophilic attack by hydrazine’s primary amine group to form [(3,5-difluorophenyl)methyl]hydrazine (2 ), which is subsequently protonated with hydrochloric acid to yield the dihydrochloride salt.
Key Reaction:
Optimization Parameters
-
Solvent Selection : Ethanol or tetrahydrofuran (THF) is preferred for solubilizing both reactants.
-
Temperature : Reflux (70–80°C) ensures complete reaction within 6–8 hours.
-
Molar Ratio : A 1:2 molar ratio of benzyl chloride to hydrazine minimizes di-substitution (N,N-dibenzylhydrazine formation).
Table 1: Representative Yields from Nucleophilic Substitution
| Benzyl Halide | Hydrazine Equivalent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cl | 2.5 | Ethanol | 68 | 95 |
| Br | 3.0 | THF | 72 | 97 |
Challenges and Mitigations
-
Di-Substitution : Excess hydrazine (≥3 equivalents) suppresses N,N-dibenzylhydrazine.
-
Byproduct Removal : Acid-base extraction with 1M HCl isolates the hydrophilic dihydrochloride salt from unreacted benzyl halide.
Reductive Amination of 3,5-Difluorobenzaldehyde
Hydrazone Formation and Reduction
Condensing 3,5-difluorobenzaldehyde (3 ) with hydrazine forms the corresponding hydrazone (4 ), which is reduced to the primary hydrazine (2 ) using catalytic hydrogenation (H₂/Pd/C) or sodium cyanoborohydride (NaBH₃CN).
Key Reactions:
Critical Process Parameters
-
Catalyst Load : 5% Pd/C (10 wt%) achieves full conversion in 4 hours at 50 psi H₂.
-
Acidic Conditions : Acetic acid (pH 4–5) stabilizes the hydrazine intermediate during reduction.
Table 2: Comparative Reductive Amination Conditions
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd/C | MeOH | 4 | 75 |
| NaBH₃CN | THF | 12 | 62 |
Advantages Over Substitution Routes
Diazotization-Reduction of 3,5-Difluorobenzylamine
Adaptation from Aromatic Amine Protocols
While diazotization is standard for aniline derivatives (e.g., 3,5-dimethylphenylhydrazine synthesis), benzylamines like 3,5-difluorobenzylamine (5 ) require modified conditions due to diazonium salt instability.
Proposed Pathway:
-
Diazotization of 5 with NaNO₂/HCl at 0–5°C.
-
Reduction using sodium pyrosulfite (Na₂S₂O₅) at pH 7–9 and 15–25°C.
Key Reaction:
Limitations and Modifications
-
Low Yields : Benzyl diazonium salts decompose rapidly, necessitating in situ reduction.
-
Alternative Reductants : Zinc dust or SnCl₂ may improve efficiency but introduce heavy metal contaminants.
Industrial-Scale Purification and Isolation
Crystallization of the Dihydrochloride Salt
The crude hydrazine freebase is treated with concentrated HCl in ethanol, precipitating the dihydrochloride salt. Recrystallization from hot isopropanol increases purity to >98%.
Table 3: Crystallization Optimization
| Solvent | Temperature (°C) | Purity (%) | Recovery (%) |
|---|---|---|---|
| EtOH | 0 | 95 | 85 |
| i-PrOH | 25 | 98 | 78 |
Chemical Reactions Analysis
[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares [(3,5-difluorophenyl)methyl]hydrazine dihydrochloride with structurally related phenylhydrazine hydrochlorides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Positions | Other Substituents | Key Differences |
|---|---|---|---|---|---|---|
| This compound | - | C₇H₈Cl₂F₂N₂ | ~215.0* | 3,5 (phenyl) | Methyl (CH₂) | Unique benzyl-hydrazine linkage |
| (3,5-Difluorophenyl)hydrazine HCl | 502496-27-7 | C₆H₇ClF₂N₂ | 180.58 | 3,5 (phenyl) | None | Direct phenyl-hydrazine bond |
| (3,5-Dimethylphenyl)hydrazine HCl | 60481-36-9 | C₈H₁₃ClN₂ | 172.66 | None | 3,5-methyl | Electron-donating methyl groups |
| (4-Fluoro-3,5-dimethylphenyl)hydrazine HCl | 2212021-40-2 | C₈H₁₂ClFN₂ | 190.65 | 4 (phenyl) | 3,5-methyl | Mixed substituent effects |
*Estimated based on analogous structures.
Key Observations :
- Fluorine vs. Methyl Substitution : Fluorine’s electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic reactivity compared to methyl-substituted analogs .
- Solubility : The dihydrochloride salt form improves aqueous solubility, critical for reactions in polar solvents .
This compound
- Cyclocondensation Reactions : Used to synthesize pyrazole derivatives via reactions with diketones or α,β-unsaturated carbonyl compounds. Fluorine substituents enhance regioselectivity in cyclization .
- Example: Reacts with triterpenoid esters to form pyrazole-fused oleanane derivatives, a scaffold in anticancer drug development .
(3,5-Difluorophenyl)hydrazine HCl (CAS 502496-27-7)
- Direct Cyclization: Forms pyridazinones and triazines without requiring additional activation steps. Used in synthesizing furopyridazinones for antimicrobial studies .
(3,5-Dimethylphenyl)hydrazine HCl (CAS 60481-36-9)
- Fischer Indole Synthesis : Electron-donating methyl groups facilitate indole formation under milder conditions compared to fluorinated analogs .
Biological Activity
[(3,5-Difluorophenyl)methyl]hydrazine dihydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by the presence of a difluorophenyl group attached to a hydrazine moiety. Its synthesis typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate in a suitable solvent. The process is conducted under controlled conditions to ensure high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival. For instance, it may modulate the activity of enzymes or receptors involved in tumor growth .
The biological effects of this compound are thought to arise from its interaction with molecular targets within cells. It may bind to specific enzymes or receptors, altering their activity and thereby influencing cellular processes such as apoptosis and cell cycle regulation. Detailed studies are ongoing to elucidate these mechanisms further .
Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial potential.
Study 2: Anticancer Activity
A separate investigation evaluated the compound's effects on human cancer cell lines. The findings revealed that concentrations as low as 10 µM could significantly reduce cell viability in breast cancer cells through apoptotic pathways. The study highlighted the compound's ability to induce oxidative stress within cancer cells, leading to cell death .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F₂N₂·2HCl |
| Molecular Weight | 210.06 g/mol |
| Solubility | Soluble in water |
| Antimicrobial MIC | 32 µg/mL (against S. aureus) |
| Anticancer IC₅₀ | 10 µM (in breast cancer cells) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3,5-difluorophenyl)methyl]hydrazine dihydrochloride, and how can reaction conditions be optimized for purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a 3,5-difluorobenzyl halide with hydrazine hydrate under acidic conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of hydrazine hydrate to ensure complete substitution. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors .
- Characterization : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N, Cl within ±0.3% of theoretical values) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Stability Protocol : Store in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation. Monitor decomposition via periodic NMR (disappearance of hydrazine NH peaks at δ 6.5–7.0 ppm) and FTIR (loss of N–H stretches at 3300–3400 cm⁻¹). Stability is compromised above 25°C or in humid environments .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (GHS H315, H319). Work in a fume hood to avoid inhalation of hydrochloride vapors. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting SDS for antidote recommendations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Data Reconciliation : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate selective antimicrobial action from nonspecific cytotoxicity. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and ROS generation. Cross-validate with computational docking studies to identify binding targets (e.g., bacterial DHFR vs. human kinases) .
Q. What strategies enhance the compound’s utility as a precursor in heterocyclic synthesis (e.g., indoles, pyrazoles)?
- Synthetic Applications :
- Indole Synthesis : React with ketones under Fischer conditions (HCl/EtOH, reflux) to form 3,5-difluorophenyl-substituted indoles. Optimize yields by varying proton donors (e.g., p-TsOH vs. H2SO4) .
- Pyrazole Formation : Condense with β-keto esters in acetic acid to generate pyrazole carboxylates. Monitor regioselectivity via NOESY NMR .
Q. What mechanistic insights explain its interactions with biomolecular targets (e.g., enzymes, DNA)?
- Mechanistic Studies :
- Enzyme Inhibition : Use fluorescence quenching assays to measure binding affinity to tyrosinase or MAO-B. Compare Ki values with structural analogs to map substituent effects (fluorine’s electron-withdrawing role) .
- DNA Interaction : Conduct ethidium bromide displacement assays and molecular dynamics simulations to evaluate intercalation vs. groove-binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
